molecular formula C16H18ClNO2 B14869971 (3-Chlorophenyl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

(3-Chlorophenyl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Cat. No.: B14869971
M. Wt: 291.77 g/mol
InChI Key: RCUMACUTTSAMMA-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a synthetic organic compound that features a piperidine ring substituted with a 3-chlorophenyl group and a prop-2-yn-1-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chlorophenyl group, often using a chlorination reagent.

    Attachment of the Prop-2-yn-1-yloxy Methyl Group: This step involves the reaction of the piperidine derivative with a prop-2-yn-1-yloxy methylating agent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3-Chlorophenyl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(4-(methoxymethyl)piperidin-1-yl)methanone
  • (3-Chlorophenyl)(4-(ethoxymethyl)piperidin-1-yl)methanone
  • (3-Chlorophenyl)(4-(butoxymethyl)piperidin-1-yl)methanone

Uniqueness

(3-Chlorophenyl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(prop-2-ynoxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C16H18ClNO2/c1-2-10-20-12-13-6-8-18(9-7-13)16(19)14-4-3-5-15(17)11-14/h1,3-5,11,13H,6-10,12H2

InChI Key

RCUMACUTTSAMMA-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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